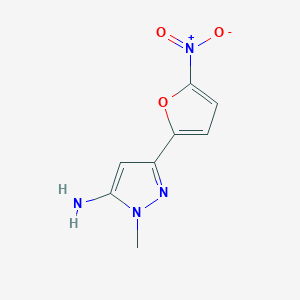
1-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine is a heterocyclic compound that features both a pyrazole and a nitrofuran moiety
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the nitrofuran moiety: This step involves the nitration of a furan ring, followed by its attachment to the pyrazole ring through a suitable linker.
Methylation: The final step involves the methylation of the pyrazole ring to introduce the 1-methyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
1-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under certain conditions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions include reduced amine derivatives and substituted products.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial properties, particularly against resistant bacterial strains.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent in the treatment of infections.
Industry: It may be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine involves its interaction with bacterial enzymes. The nitrofuran moiety is believed to undergo reduction within the bacterial cell, leading to the formation of reactive intermediates that can damage bacterial DNA and other cellular components. This results in the inhibition of bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine can be compared with other nitrofuran derivatives such as nitrofurantoin and furazolidone. While all these compounds share a nitrofuran moiety, this compound is unique due to the presence of the pyrazole ring, which may confer additional biological activity and specificity. Similar compounds include:
Nitrofurantoin: Used as an antimicrobial agent.
Furazolidone: Used for the treatment of bacterial and protozoal infections.
This uniqueness makes this compound a valuable compound for further research and development in medicinal chemistry.
Eigenschaften
Molekularformel |
C8H8N4O3 |
|---|---|
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
2-methyl-5-(5-nitrofuran-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C8H8N4O3/c1-11-7(9)4-5(10-11)6-2-3-8(15-6)12(13)14/h2-4H,9H2,1H3 |
InChI-Schlüssel |
RQTBXGBKDYCEIG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C2=CC=C(O2)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


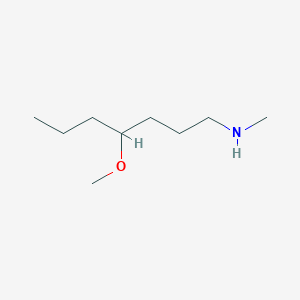

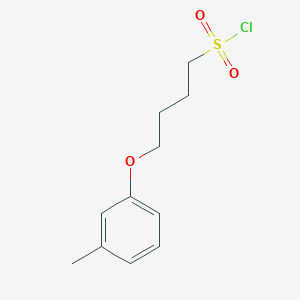

![3-{[(Tert-butoxy)carbonyl]amino}-1-(4-chlorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B15325234.png)
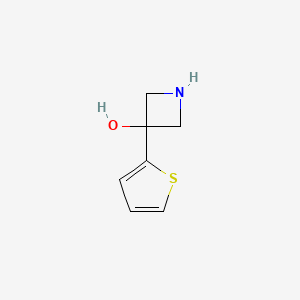
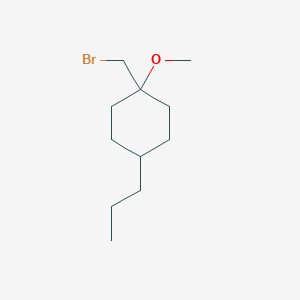
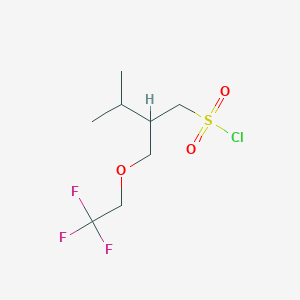
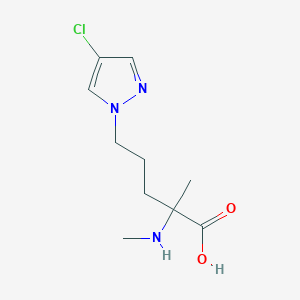

amine](/img/structure/B15325283.png)
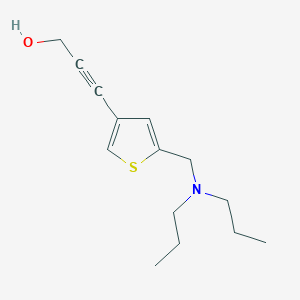
![1-{[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine](/img/structure/B15325299.png)
![3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)spiro[3.3]heptan-1-one](/img/structure/B15325307.png)
